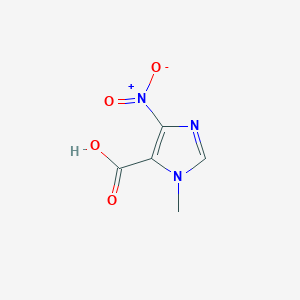

1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 514473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-5-nitroimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-7-2-6-4(8(11)12)3(7)5(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGGCGCFZDEPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288659 | |

| Record name | 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54828-05-6 | |

| Record name | 54828-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS 54828-05-6). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on its fundamental chemical and physical characteristics. The biological properties are discussed in the broader context of the nitroimidazole class of compounds, to which it belongs. This document is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the potential areas for future investigation into this molecule.

Chemical and Physical Properties

This compound is a derivative of imidazole.[1][2] Its core structure consists of a methylated imidazole ring substituted with a nitro group and a carboxylic acid group.

| Property | Value | Reference |

| CAS Number | 54828-05-6 | [1] |

| Molecular Formula | C₅H₅N₃O₄ | |

| Molecular Weight | 171.11 g/mol | |

| Alternate Names | 1-Methyl-4-nitro-5-imidazolecarboxylic Acid; NSC 270854 |

Synthesis

The synthesis of this compound has been reported in the scientific literature. A notable method was described by Hosmane, Ramachandra S.; Bhan, Anila; Rauser, Michael E. in Heterocycles in 1986.[3]

General Synthetic Approach (Hosmane et al., 1986)

While the detailed experimental protocol from the original publication could not be fully retrieved, the synthesis is reported to proceed with a high yield.

Biological Properties (Inferred from the Nitroimidazole Class)

Specific biological activity data for this compound is not extensively documented in the available literature. However, based on its structural classification as a nitroimidazole, its potential biological activities can be inferred. Nitroimidazoles are a well-established class of antimicrobial agents.[4][5]

General Mechanism of Action of Nitroimidazoles

The antimicrobial effect of nitroimidazoles is generally attributed to a mechanism involving reductive activation within anaerobic microorganisms.[4][5]

The core steps of this proposed mechanism are:

-

Entry into the cell: The nitroimidazole prodrug enters the microbial cell.

-

Reductive Activation: In the low-redox potential environment of anaerobic bacteria and some protozoa, the nitro group of the imidazole is reduced by nitroreductases. This process forms a highly reactive nitro radical anion.[4]

-

DNA Damage: This cytotoxic intermediate can then interact with and damage microbial DNA, leading to strand breakage and cell death.[4][5]

Potential Antimicrobial Spectrum

Derivatives of 1-methyl-4-nitro-1H-imidazole have shown in-vitro antibacterial activity against a range of microorganisms, particularly Gram-positive bacteria and Helicobacter pylori.[6] Some compounds in this class have demonstrated more potent activity against H. pylori than the standard drug metronidazole.[6] However, many derivatives exhibit no significant activity against Gram-negative bacteria.[6]

Experimental Protocols (General)

While specific experimental protocols for this compound are not available, this section provides general methodologies commonly used for evaluating the properties of related compounds.

Antimicrobial Susceptibility Testing (Agar Dilution Method)

This is a conventional method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6]

Cytotoxicity Assay (IC50 Determination)

To assess the potential toxicity of a compound to mammalian cells, an in vitro cytotoxicity assay can be performed to determine the half-maximal inhibitory concentration (IC50).

Future Directions

The existing data on this compound is limited, presenting several opportunities for further research:

-

Detailed Synthesis and Characterization: A full, detailed, and reproducible synthesis protocol, along with comprehensive characterization of the compound's physicochemical properties, is needed.

-

Biological Activity Screening: The compound should be screened against a broad panel of microorganisms, including anaerobic and microaerophilic bacteria, protozoa, and fungi, to determine its antimicrobial spectrum and potency (MIC values).

-

Cytotoxicity and Safety Profile: In vitro cytotoxicity studies on various human cell lines are essential to assess its therapeutic potential and safety margin.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanism of action will be crucial for understanding its biological effects.

Conclusion

This compound is a nitroimidazole derivative with potential for biological activity based on its structural class. This technical guide has summarized the currently available information on its chemical and physical properties and has provided a framework for its potential biological activities and necessary future research. The lack of specific experimental data underscores the need for further investigation to fully characterize this compound and evaluate its potential as a therapeutic agent.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid, a heterocyclic compound belonging to the nitroimidazole class. This document consolidates its chemical structure, nomenclature, physicochemical properties, synthesis, and potential biological significance, with a focus on the broader context of nitroimidazole derivatives in therapeutic applications.

Chemical Structure and Nomenclature

IUPAC Name: this compound[1][2]

Chemical Formula: C₅H₅N₃O₄[2]

Molecular Weight: 171.11 g/mol [2]

CAS Number: 54828-05-6[2]

Chemical Structure:

References

In-Depth Technical Guide: Physicochemical Properties of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS 54828-05-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid, identified by the CAS number 54828-05-6, is a nitroimidazole derivative.[1][2][3] The nitroimidazole class of compounds is of significant interest in medicinal chemistry, primarily for their well-established roles as antimicrobial and antiprotozoal agents. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the biological context of nitroimidazole compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and biological systems, informing aspects of drug formulation, delivery, and mechanism of action.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₄ | [1][2] |

| Molecular Weight | 171.11 g/mol | [1] |

| Appearance | Off-White to Pale Yellow Solid | [4] |

| Melting Point | 163-164 °C | |

| Density | 1.72 g/cm³ | [2] |

| Boiling Point | 488.5 °C at 760 mmHg | [2] |

| Flash Point | 249.2 °C | [2] |

| Refractive Index | 1.675 | [2] |

| Vapor Pressure | 2.34E-10 mmHg at 25 °C | [2] |

| Storage Temperature | 2-8°C, Refrigerator | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be applied to characterize this compound.

Synthesis of this compound

A reported synthesis method for this compound involves the reaction of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile with sulfuric acid and sodium nitrite at 100°C, achieving a 90% yield.[5]

Experimental Workflow for Synthesis

Caption: Synthesis of the target compound.

Melting Point Determination

The melting point is a critical indicator of purity.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

pKa Determination by NMR Titration

The acid dissociation constant (pKa) is vital for predicting the ionization state of the molecule at different pH values.

Protocol:

-

A solution of this compound is prepared in a suitable solvent (e.g., DMSO-d6/D₂O mixture).

-

A series of solutions with varying pH are prepared by adding small aliquots of a strong acid or base.

-

¹H NMR spectra are recorded for each solution.

-

The chemical shifts of protons sensitive to the protonation state of the carboxylic acid are monitored.

-

The pKa is determined by fitting the chemical shift data to the Henderson-Hasselbalch equation.

Spectroscopic Analysis

UV-Visible Spectroscopy

This technique provides information about the electronic transitions within the molecule.

Protocol:

-

A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or water).

-

The UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer.

-

The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

Protocol:

-

A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6).

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure. For a related compound, 1-methyl-4-nitro-1H-imidazole, ¹H NMR (in CDCl₃) shows peaks at 7.76 ppm and 7.42 ppm for the imidazole ring protons and 3.82 ppm for the N-CH₃ protons.[6] ¹³C NMR data for a similar structure, 1-méthyl-4-nitro-1H-imidazole, in DMSO-d6 shows peaks at 146.9 (C4-NO2), 138.1 (C5), 122.6 (C2), and 34.2 (N1-CH3).

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

Protocol:

-

A sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or electron ionization (EI).

-

The mass-to-charge ratio (m/z) of the molecular ion is determined.

-

Fragmentation patterns are analyzed to provide further structural information. For related nitroimidazoles, common fragmentation involves the loss of the nitro group (NO₂).[7]

Biological Activity and Signaling Pathway

Nitroimidazole compounds, as a class, are known to exert their antimicrobial effects through a reductive activation process. While a specific signaling pathway for this compound is not extensively documented, the general mechanism of action for nitroimidazoles provides a strong framework for its expected biological activity.

The primary mechanism involves the reduction of the nitro group within anaerobic or microaerophilic organisms. This process is catalyzed by microbial nitroreductases, which are absent in aerobic host cells, providing selectivity. The reduction generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals. These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breakage and cell death.

Generalized Nitroimidazole Activation and Cytotoxicity Pathway

Caption: Reductive activation of nitroimidazoles.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound (CAS 54828-05-6). The presented data and experimental protocols are intended to support researchers and drug development professionals in their work with this compound. The outlined biological mechanism, characteristic of the nitroimidazole class, suggests its potential as an antimicrobial agent, warranting further investigation into its specific activity and therapeutic applications. The provided methodologies for characterization will be instrumental in ensuring the quality, purity, and proper handling of this compound in a research and development setting.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 54828-05-6 [chemnet.com]

- 3. This compound | C5H5N3O4 | CID 245313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]

- 7. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid: Historical Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery, synthesis, and known applications of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, a derivative of the versatile imidazole scaffold, holds significance as a key intermediate in the synthesis of various heterocyclic compounds. The nitroimidazole moiety is a well-established pharmacophore found in numerous antimicrobial and anticancer agents, lending considerable interest to its derivatives. This guide will delve into the scientific literature to present a detailed account of this compound.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 54828-05-6 |

| Molecular Formula | C₅H₅N₃O₄ |

| Molecular Weight | 171.11 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1-Methyl-4-nitro-5-imidazolecarboxylic acid |

| Boiling Point | 488.5°C at 760 mmHg |

| Flash Point | 249.2°C |

| Density | 1.72 g/cm³ |

| Refractive Index | 1.675 |

Historical Discovery

While a definitive seminal publication detailing the first-ever synthesis of this compound remains elusive in currently accessible literature, a significant and well-documented synthesis was reported in 1986 by Hosmane and his colleagues .[3] Their work, published in Heterocycles, described a high-yield conversion that has since become a key reference for the preparation of this compound. Further investigation into earlier chemical literature may yet reveal the original discovery.

Synthesis Methodologies

The primary and most efficient synthesis of this compound involves the hydrolysis of its corresponding nitrile precursor.

Synthesis from 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile

A robust and high-yielding method for the preparation of the title compound was developed by Hosmane et al. in 1986.[3] This procedure involves the acid-catalyzed hydrolysis of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile.

Table 2: Quantitative Data for Synthesis from 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile [3]

| Starting Material | Reagents | Temperature | Yield | Reference |

| 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile | Sulfuric acid, Sodium nitrite | 100°C | 90% | Hosmane et al., 1986 |

This protocol is based on the principles of acid-catalyzed nitrile hydrolysis and the specific conditions reported by Hosmane et al.

Materials:

-

1-Methyl-4-nitro-1H-imidazole-5-carbonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Water (H₂O)

-

Ice

Procedure:

-

To a solution of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile in concentrated sulfuric acid, slowly add a solution of sodium nitrite in water while maintaining the reaction temperature at 100°C.

-

The reaction mixture is stirred at this temperature for a specified period to ensure complete hydrolysis of the nitrile group.

-

After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice.

-

The precipitated solid, this compound, is collected by filtration.

-

The crude product is then washed with cold water to remove any residual acid and inorganic salts.

-

The final product can be further purified by recrystallization from a suitable solvent.

Caption: Synthesis of the target compound via hydrolysis.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Intermediate in Heteroxanthine Synthesis

One of the documented applications of this compound is as a precursor in the synthesis of heteroxanthine derivatives.[4] Heteroxanthines are a class of compounds that have been investigated for a variety of pharmacological activities.

Potential as a Scaffold for Novel Therapeutics

The nitroimidazole core is a key feature in a number of approved drugs, particularly in the realm of antibiotics and antiprotozoal agents.[5] The mechanism of action of many nitroimidazole-based drugs involves the reduction of the nitro group within anaerobic organisms or hypoxic tumor cells, leading to the formation of cytotoxic radicals that damage DNA and other critical cellular components. Derivatives of 4-nitroimidazoles have been explored for their potential as antitubercular and anticancer agents.[6][7][8] While specific biological activities of this compound have not been extensively reported, its structural similarity to other biologically active nitroimidazoles suggests its potential as a scaffold for the development of new therapeutic agents.

Caption: Potential applications of the title compound.

Conclusion

This compound is a synthetically accessible compound with a significant history rooted in a high-yield synthetic method developed in the mid-1980s. Its primary utility lies in its role as a versatile intermediate for the synthesis of other heterocyclic systems, such as heteroxanthines. Given the established importance of the nitroimidazole scaffold in medicinal chemistry, this carboxylic acid derivative represents a promising starting point for the design and synthesis of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. Further research into its own biological activity and the exploration of its derivatives could unveil new avenues for drug discovery.

References

- 1. This compound | 54828-05-6 [chemnet.com]

- 2. This compound | C5H5N3O4 | CID 245313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Metronidazole - Wikipedia [en.wikipedia.org]

- 6. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]

- 7. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Nitroimidazole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The nitroimidazole scaffold has long been a cornerstone in the development of antimicrobial agents. However, the introduction of a carboxylic acid moiety and subsequent derivatization has opened up a new frontier of biological activities, extending beyond their traditional use. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of nitroimidazole carboxylic acids and their derivatives, with a focus on their antimicrobial and burgeoning anticancer properties.

Antimicrobial Activity: A Broad Spectrum of Efficacy

Nitroimidazole carboxylic acids and their amide derivatives have demonstrated significant activity against a wide range of protozoan parasites and anaerobic bacteria, including strains resistant to conventional therapies.

Antiparasitic Activity

Derivatives of 1-methyl-5-nitroimidazole and 4(5)-nitroimidazole carboxamides have shown potent activity against several protozoan parasites. Notably, certain compounds exhibit greater potency than the widely used drug, metronidazole.

Table 1: Antiparasitic Activity of Nitroimidazole Carboxamide Derivatives

| Compound Type | Target Organism | EC50 (µM) | Reference Compound (Metronidazole) EC50 (µM) | Citation |

| 1-methyl-5-nitroimidazole carboxamides | Giardia lamblia (MtzS WB) | 1.6 - 4.9 | 6.1 | [1] |

| 1-methyl-5-nitroimidazole carboxamides (Compound 8f, 8h) | Giardia lamblia (MtzS WB) | 1.6 | 6.1 | [1] |

| 4(5)-nitroimidazole carboxamides | Giardia lamblia (Mtz-resistant) | 0.1 - 2.5 | 6.1 - 18 | [1] |

| 4(5)-nitroimidazole carboxamides | Entamoeba histolytica | 1.7 - 5.1 | 5.0 | [1] |

| 4(5)-nitroimidazole carboxamides | Trichomonas vaginalis | 0.6 - 1.4 | 0.8 | [1] |

Antibacterial Activity

The antibacterial spectrum of nitroimidazole derivatives extends to clinically relevant anaerobic bacteria. The activity of these compounds is often comparable to that of metronidazole.

Table 2: Antibacterial Activity of Nitroimidazole Carboxamide Derivatives

| Compound Type | Target Organism | MIC (µg/mL) | Reference Compound (Metronidazole) MIC (µg/mL) | Citation |

| 4(5)-nitroimidazole carboxamides | Clostridium difficile | 0.5 - 2 | 0.5 | [1] |

| Thiosemicarbazide derivatives | Gram-positive bacteria | 31.25 - 1000 | - | [2][3][4] |

| Sulphonidazole | Clostridia spp. | > Sulphuridazole | Not active against aerobic organisms | [5] |

| Sulphonidazole | Candida albicans | Active | Not active | [5] |

Anticancer Activity: A Novel Avenue for Drug Discovery

Recent studies have highlighted the potential of nitroimidazole derivatives as anticancer agents. Their efficacy has been demonstrated against various human cancer cell lines, with some compounds exhibiting low micromolar inhibitory concentrations.

Table 3: In Vitro Anticancer Activity of Nitroimidazole Derivatives

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| N-alkyl-nitroimidazoles | MDA-MB-231 (Breast) | > A549 cells | [6] |

| N-alkyl-nitroimidazoles | A549 (Lung) | < MDA-MB-231 cells | [6] |

| 7-chloro-4-quinolinylhydrazones derivatives (3b, 3e, 3h, 3n, 3r, 3u) | Various human cancer cell lines | 0.7967 - 4.200 µg/mL | [7] |

| 4-nitroimidazole bearing tetrazole (Compound 17) | Capan-1, HCT-116, LN229, NCI–H460, DND-41, HL-60, K562, Z138 | Low micromolar range | [8] |

| 4-nitroimidazole bearing aryl piperazine (Compound 11) | Capan-1, HCT-116, LN229, NCI–H460, DND-41, HL-60, K562, Z138 | 8.60 - 64.0 | [8][9] |

| 4-nitroimidazole bearing 1,3,4-thiadiazole (Compound 18) | Capan-1, HCT-116, LN229, NCI–H460, DND-41, HL-60, K562, Z18 | 8.25 - 43.55 | [9] |

Mechanism of Action: The Role of Nitro-Radical Anions

The primary mechanism of action for nitroimidazoles involves the bioreduction of the nitro group.[10] This process is crucial for their biological activity.

Caption: General mechanism of action of nitroimidazoles.

Under the low oxygen conditions found in anaerobic organisms or the hypoxic microenvironment of solid tumors, the nitro group of the nitroimidazole molecule is reduced by nitroreductases to form a highly reactive nitroso radical.[11][12][] This radical anion can then covalently bind to and disrupt the helical structure of DNA, leading to strand breakage and ultimately cell death.[10][11][12][] Some studies also suggest that these reactive species can damage other macromolecules, contributing to the cytotoxic effect.[14]

Experimental Protocols

Synthesis of Nitroimidazole Carboxylic Acids and Derivatives

The synthesis of nitroimidazole carboxylic acids often serves as a key step in the development of more complex and potent derivatives.

This can be achieved through the oxidation of 1-methyl-2-hydroxymethyl-5-nitroimidazole.

Caption: Synthesis of 1-methyl-5-nitroimidazole-2-carboxylic acid chloride intermediate.

Protocol:

-

1-methyl-2-hydroxymethyl-5-nitroimidazole is oxidized using potassium permanganate in acetone.[1]

-

The resulting potassium carboxylate salt is isolated to prevent decarboxylation.[1]

-

The crude carboxylate salt is then reacted with oxalyl chloride and a catalytic amount of DMF to yield the acid chloride intermediate.[1]

This synthesis involves the nitration of imidazole-2-carboxylic acid.

Protocol:

-

Imidazole-2-carboxylic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4(5)-nitroimidazole carboxylic acid.[1]

The carboxylic acid or its activated form (acid chloride) is reacted with a desired amine to form the corresponding carboxamide.

Caption: General synthesis of nitroimidazole carboxamides.

Protocol:

-

The crude acid chloride is reacted with the desired primary or secondary amine in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.[1]

-

Alternatively, the carboxylic acid can be activated using coupling agents like PyBOP/DIPEA followed by the addition of the amine.[1]

In Vitro Biological Activity Assays

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[2][4][15]

Protocol:

-

Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

-

Include positive controls (microorganism in broth without compound) and negative controls (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[15]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

-

Seed human cancer cell lines (e.g., MDA-MB-231, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the nitroimidazole compounds for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]

Conclusion and Future Directions

Nitroimidazole carboxylic acids and their derivatives represent a versatile and promising class of compounds with significant potential in the treatment of infectious diseases and cancer. Their broad-spectrum antimicrobial activity, including efficacy against resistant strains, and their emerging role as anticancer agents warrant further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing toxicity. Furthermore, a deeper understanding of their interactions with specific cellular targets and signaling pathways will be crucial for the rational design of next-generation nitroimidazole-based therapeutics. The development of targeted delivery systems could also enhance their efficacy in cancer therapy by selectively delivering the drug to the hypoxic tumor microenvironment.

References

- 1. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-vitro studies of two 5-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Metronidazole - Wikipedia [en.wikipedia.org]

- 12. lecturio.com [lecturio.com]

- 14. researchgate.net [researchgate.net]

- 15. impactfactor.org [impactfactor.org]

A Comprehensive Review of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid is a heterocyclic compound belonging to the nitroimidazole class of molecules. Nitroimidazoles are a well-established group of compounds with significant therapeutic applications, most notably as antimicrobial and anticancer agents. The biological activity of nitroimidazoles is generally attributed to the reduction of the nitro group under hypoxic conditions, forming reactive nitroso radicals that can damage microbial DNA and other macromolecules. This review provides a detailed overview of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and its role as a key intermediate in the development of other potentially bioactive molecules. While the biological activity of this specific compound is not extensively documented in publicly available literature, the known activities of its derivatives suggest its potential as a scaffold in drug discovery.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C5H5N3O4 and a molecular weight of 171.11 g/mol .[1][2] Its chemical structure consists of a central imidazole ring substituted with a methyl group at the N1 position, a nitro group at the C4 position, and a carboxylic acid group at the C5 position. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 54828-05-6 | [1][2] |

| Molecular Formula | C5H5N3O4 | [1][2] |

| Molecular Weight | 171.11 g/mol | [1][2] |

| Appearance | Solid (form not specified) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis of this compound

The synthesis of this compound has been reported in the scientific literature. A notable one-step synthesis is described by Hosmane and coworkers, which is reported to produce the target compound in high yield.

Experimental Protocol: Synthesis from 5-Amino-1-methyl-4-nitro-1H-imidazole

This protocol is based on the diazotization of the corresponding amino-imidazole followed by hydrolysis, as suggested by the work of Hosmane et al. (1986).

Materials:

-

5-Amino-1-methyl-4-nitro-1H-imidazole

-

Sulfuric acid (concentrated)

-

Sodium nitrite

-

Water (deionized)

-

Ice

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Amino-1-methyl-4-nitro-1H-imidazole in concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a low temperature.

-

While vigorously stirring, slowly add a solution of sodium nitrite in water to the reaction mixture. The temperature should be carefully controlled and kept below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete diazotization.

-

Slowly and carefully heat the reaction mixture to 100 °C. This step facilitates the hydrolysis of the diazonium salt to the carboxylic acid.

-

After heating for the appropriate duration, cool the reaction mixture to room temperature and then pour it over crushed ice.

-

The precipitated solid product, this compound, is then collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent to yield the final product.

A reported yield for this synthesis is approximately 90%.[1]

Caption: Synthesis workflow for this compound.

Biological Activity

There is a lack of publicly available data on the specific biological activity of this compound. However, the broader class of nitroimidazoles is known for its antimicrobial and anticancer properties. The activity of these compounds is generally dependent on the reductive activation of the nitro group. Derivatives of 1-Methyl-4-nitro-1H-imidazole have been synthesized and evaluated for their biological activities.

Table 2: Antibacterial Activity of Selected 1-Methyl-4-nitro-1H-imidazole Derivatives

| Compound | Organism | MIC (μM) | Reference |

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | Klebsiella pneumoniae | 41 | N/A |

| Escherichia coli | 41 | N/A | |

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole | Klebsiella pneumoniae | 80 | N/A |

| Escherichia coli | 40 | N/A |

Note: The data presented is for derivatives and not the parent carboxylic acid.

Role as a Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid functional group can be readily converted into other functionalities such as esters, amides, and acid chlorides, providing a versatile handle for further chemical modifications. One documented application is its use in the synthesis of heteroxanthines.

Caption: Use of this compound as a synthetic intermediate.

Conclusion

This compound is a readily synthesizable nitroimidazole derivative with potential as a building block in medicinal chemistry. While direct evidence of its biological activity is scarce in the available literature, the known pharmacological profiles of related nitroimidazole compounds and its derivatives highlight the importance of this scaffold. The presence of a versatile carboxylic acid handle allows for a wide range of chemical modifications, making it an attractive starting point for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. Further investigation into the biological properties of this parent compound is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic and Synthetic Profile of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS No. 54828-05-6). This nitroimidazole derivative is of interest to researchers in medicinal chemistry and drug development. This document compiles available data on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely available in public databases, data for the closely related precursor, 1-methyl-4-nitro-imidazole, provides a strong basis for the expected chemical shifts. The addition of a carboxylic acid group at the C5 position is expected to influence the electronic environment and, consequently, the chemical shifts of the imidazole ring proton and carbons.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 (imidazole ring) | 7.5 - 8.5 | Singlet |

| N-CH₃ (methyl group) | ~3.8 | Singlet |

| COOH (carboxylic acid) | 10 - 13 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 135 - 145 |

| C4 | 145 - 155 |

| C5 | 115 - 125 |

| N-CH₃ | 30 - 35 |

| COOH | 160 - 170 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Broad |

| C=O (Carboxylic acid) | 1680-1720 | Strong |

| N-O (Nitro group) | 1500-1560 and 1300-1370 | Strong, Asymmetric & Symmetric |

| C=N (Imidazole ring) | 1450-1550 | Medium |

| C-N (Imidazole ring) | 1250-1350 | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z Ratio |

| [M]⁺ | 171.03 |

| [M-OH]⁺ | 154.03 |

| [M-NO₂]⁺ | 125.04 |

| [M-COOH]⁺ | 126.04 |

Experimental Protocol: Synthesis of this compound

A known method for the synthesis of this compound has been reported.[1] The following protocol is based on this literature precedent.

Materials:

-

1-Methyl-4-nitro-1H-imidazole-5-carbonitrile

-

Sulfuric acid (concentrated)

-

Sodium nitrite

-

Water

-

Ice

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

To a solution of 1-methyl-4-nitro-1H-imidazole-5-carbonitrile in concentrated sulfuric acid, add sodium nitrite portion-wise while maintaining the temperature at 100°C.

-

After the addition is complete, continue heating the reaction mixture at 100°C for a specified period to ensure complete hydrolysis of the nitrile group.

-

Cool the reaction mixture to room temperature and then pour it onto crushed ice.

-

The precipitate of this compound is collected by filtration.

-

Wash the collected solid with cold water to remove any residual acid.

-

The crude product can be further purified by recrystallization from an appropriate solvent (e.g., water or ethanol-water mixture).

-

Dry the purified product under vacuum to obtain this compound.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of the synthesized compound.

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

Caption: Predicted ¹H and ¹³C NMR signal correlations for the compound.

References

Solubility profile of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known solubility characteristics of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid (CAS 54828-05-6), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public quantitative data, this document outlines established methodologies for determining the solubility of such compounds, offering a framework for researchers to generate precise solubility profiles. The guide includes a generalized experimental workflow for solubility determination and data presentation formats to ensure consistency and comparability of results.

Introduction

This compound is a substituted nitroimidazole derivative. The physicochemical properties of active pharmaceutical ingredients (APIs), particularly solubility, are critical determinants of their biopharmaceutical performance, including dissolution rate and bioavailability. A comprehensive understanding of the solubility of this compound in various solvent systems is therefore essential for formulation development, preclinical studies, and chemical synthesis processes. This guide addresses the current knowledge gap by presenting the available qualitative data and providing detailed protocols for its quantitative determination.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 54828-05-6 | |

| Molecular Formula | C₅H₅N₃O₄ | |

| Molecular Weight | 171.11 g/mol | |

| Appearance | Off-White to Pale Yellow Solid | |

| Melting Point | 163-164 °C |

Solubility Data

Publicly available quantitative solubility data for this compound is limited. The following table summarizes the qualitative information that has been reported.

| Solvent | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] |

| Methanol | Not Specified | Slightly Soluble[1] |

To facilitate further research and development, a standardized experimental protocol for generating quantitative solubility data is provided in the following section.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, DMSO, etc.) of HPLC grade or higher

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Immediately dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Develop and validate an HPLC method for the quantification of this compound. This includes establishing linearity, accuracy, and precision.

-

Prepare a series of calibration standards of known concentrations.

-

Analyze the calibration standards and the diluted sample solutions by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

The solubility of this compound is a critical parameter that requires thorough investigation for its successful application in research and drug development. While current data is sparse, the experimental protocol outlined in this guide provides a robust framework for researchers to generate precise and reliable solubility profiles. The adoption of a standardized methodology will facilitate the comparison of data across different studies and contribute to a more comprehensive understanding of this compound's physicochemical properties. It is recommended that solubility be assessed in a range of pharmaceutically relevant solvents and aqueous media at various pH values to fully characterize its behavior.

References

A-Theoretical Framework and Computational Modeling of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid is a nitroimidazole derivative of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize this molecule. It details the protocols for Density Functional Theory (DFT) calculations to elucidate its structural, electronic, and spectroscopic properties. Furthermore, it outlines molecular docking simulation procedures to explore its potential as a therapeutic agent. This document serves as a foundational resource for researchers engaged in the computational analysis and rational design of novel nitroimidazole-based compounds.

Introduction

Nitroimidazole derivatives are a cornerstone in pharmaceutical research, exhibiting a wide spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer effects.[1][2][3] The compound this compound (C5H5N3O4, CAS: 54828-05-6) represents a key scaffold in this class.[4][5] Understanding its molecular properties through theoretical studies is crucial for predicting its behavior, stability, reactivity, and potential interactions with biological targets.

Computational modeling, particularly Density Functional Theory (DFT), provides profound insights into the geometric and electronic structures of molecules.[6][7] These methods allow for the precise calculation of parameters such as bond lengths, angles, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO), which are fundamental to a molecule's reactivity.[8][9] Furthermore, techniques like molecular docking enable the simulation of ligand-protein interactions, offering a predictive model of a compound's therapeutic potential by estimating its binding affinity and mode of interaction with a specific biological target.[10][11]

This guide presents a standardized workflow for the computational analysis of this compound, offering detailed protocols and illustrative data to guide future research and development efforts.

Theoretical Studies: Quantum Chemical Analysis

Quantum chemical calculations are employed to determine the fundamental properties of the molecule. Density Functional Theory (DFT) is the method of choice due to its balance of accuracy and computational efficiency.

The first step in theoretical analysis is to find the most stable three-dimensional conformation of the molecule. This is achieved by minimizing the energy of the system. The resulting optimized geometry provides key structural parameters.

Table 1: Illustrative Optimized Geometrical Parameters Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-C2 | 1.37 Å |

| C4-N(nitro) | 1.45 Å | |

| C5-C(carboxyl) | 1.51 Å | |

| C=O (carboxyl) | 1.21 Å | |

| Bond Angle | C2-N1-C5 | 108.5° |

| N1-C5-C4 | 110.2° | |

| O-N-O (nitro) | 124.5° | |

| Dihedral Angle | C2-N1-C5-C4 | 0.5° |

| C4-C5-C(carboxyl)-O | -175.0° |

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity.[6]

Table 2: Illustrative Electronic Properties Calculated in gas phase.

| Parameter | Value (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | -3.52 |

| HOMO-LUMO Gap (ΔE) | 4.33 |

| Dipole Moment | 5.82 Debye |

| Ionization Potential | 7.85 |

| Electron Affinity | 3.52 |

Frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra. This analysis confirms that the structure is a true energy minimum (no imaginary frequencies) and allows for the assignment of vibrational modes to specific functional groups.

Table 3: Illustrative Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3120 | C-H stretch | Imidazole Ring |

| 2955 | C-H stretch | Methyl Group |

| 1715 | C=O stretch | Carboxylic Acid |

| 1550 | Asymmetric NO₂ stretch | Nitro Group |

| 1345 | Symmetric NO₂ stretch | Nitro Group |

| 1250 | C-N stretch | Imidazole Ring |

Computational Modeling: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is essential for drug discovery, as it helps to elucidate the mechanism of action and predict binding affinity.

For nitroimidazole compounds with potential anticancer activity, a common target is DNA or enzymes involved in cell proliferation.[1] For this guide, we select human DNA Topoisomerase II as an illustrative target. The protein structure is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

The 3D structure of this compound, optimized via DFT, is used as the input ligand. Charges are assigned, and rotatable bonds are defined.

The docking simulation is performed using software like AutoDock Vina. The program samples a large number of conformations and orientations of the ligand within the protein's active site, scoring each based on a force-field. The results are analyzed to identify the most stable binding pose and the key intermolecular interactions.

Table 4: Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| DNA Topoisomerase II | -7.2 | ASP479, GLU522 | Hydrogen Bond |

| PRO802, ILE803 | Hydrophobic Interaction | ||

| ARG483 | Electrostatic |

Detailed Methodologies and Protocols

-

Software: Gaussian 09 or a similar quantum chemistry package.[8]

-

Initial Structure: The initial 3D structure of the molecule is drawn using GaussView 6 or equivalent software.

-

Geometry Optimization:

-

Method: DFT with the B3LYP functional.

-

Basis Set: 6-311++G(d,p), which provides a good balance for geometry and electronic properties.

-

Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry to confirm it is a minimum and to obtain vibrational data.

-

-

Electronic Property Analysis:

-

Analyze the output file to extract HOMO and LUMO energies, dipole moment, and other electronic descriptors.

-

Generate molecular orbitals and electrostatic potential maps for visualization.

-

-

Software: AutoDock Tools, AutoDock Vina, PyMOL, and Discovery Studio.

-

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., from PDB).

-

Open the structure in PyMOL or Discovery Studio. Remove water molecules, co-factors, and any existing ligands.

-

Use AutoDock Tools to add polar hydrogens and compute Gasteiger charges. Save the file in PDBQT format.

-

-

Ligand Preparation:

-

Load the optimized ligand structure into AutoDock Tools.

-

Assign Gasteiger charges and define the rotatable bonds. Save the file in PDBQT format.

-

-

Grid Box Generation:

-

Define the search space (grid box) around the active site of the protein using AutoDock Tools. The box should be large enough to encompass the entire binding pocket.

-

-

Docking Execution:

-

Run AutoDock Vina using a configuration file that specifies the prepared protein, ligand, and grid box parameters.

-

-

Results Analysis:

-

Analyze the output file, which contains the binding affinity scores and coordinates for the top binding poses.

-

Visualize the ligand-protein complex in PyMOL or Discovery Studio to identify and analyze hydrogen bonds, hydrophobic interactions, and other key binding forces.

-

Mandatory Visualizations

Caption: A typical workflow for computational analysis.

Caption: Interrelation of key theoretical parameters.

Caption: Hypothetical inhibition of a cell signaling pathway.

References

- 1. Synthesis, anticancer activity and molecular docking studies of new 4- nitroimidazole derivatives [aabu.edu.jo]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. A DFT study of aminonitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic Acid: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the established method of diazotization of an amino-imidazole precursor followed by nitro-de-diazotization.

Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1-Methyl-4-amino-1H-imidazole-5-carboxylic acid | C₅H₇N₃O₂ | 141.13 | >300 (decomposes) | Off-white solid |

| This compound | C₅H₅N₃O₄ | 171.11 | 210-212 | Pale yellow solid |

Experimental Protocol

This protocol is adapted from the general principles of the Sandmeyer reaction and specific conditions reported for analogous syntheses.[1][2] The synthesis proceeds via two main steps: the formation of a diazonium salt from the amino-imidazole precursor, followed by its conversion to the nitro-imidazole derivative.

Materials and Equipment

-

1-Methyl-4-amino-1H-imidazole-5-carboxylic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Distilled water

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Thermometer

-

Buchner funnel and filter paper

-

Standard laboratory glassware for filtration and extraction

-

pH paper or pH meter

-

Rotary evaporator

Procedure

Step 1: Diazotization of 1-Methyl-4-amino-1H-imidazole-5-carboxylic acid

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 100 mL of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 14.1 g (0.1 mol) of 1-methyl-4-amino-1H-imidazole-5-carboxylic acid to the cold, stirred sulfuric acid. Ensure the temperature is maintained below 10 °C during the addition.

-

In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the stirred imidazole suspension over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Nitro-de-diazotization

-

In a separate 500 mL beaker, prepare a solution of 15 g (0.22 mol) of sodium nitrite in 100 mL of water.

-

Heat this solution to 100 °C in a well-ventilated fume hood.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot sodium nitrite solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition is complete, maintain the reaction mixture at 100 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water (2 x 50 mL) to remove any inorganic salts.

-

Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure this compound as a pale yellow solid.

-

Dry the purified product in a vacuum oven at 60-70 °C.

Expected Yield

The expected yield of this compound is approximately 90%.[1]

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Application of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid in medicinal chemistry.

Application Note & Protocol

Introduction

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 54828-05-6 | [5] |

| Molecular Formula | C₅H₅N₃O₄ | [5] |

| Molecular Weight | 171.11 g/mol | [5] |

| Appearance | Off-White to Pale Yellow Solid | - |

Application as a Synthetic Intermediate

1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid is a versatile building block for the synthesis of a variety of heterocyclic compounds. The carboxylic acid moiety can be readily converted into esters, amides, and other functional groups, allowing for the exploration of structure-activity relationships (SAR). Its application has been noted in the synthesis of heteroxanthines and other bioactive molecules.[6] By modifying the carboxylic acid group, researchers can tune the physicochemical properties and biological activity of the resulting compounds to develop novel drug candidates for various therapeutic areas, including infectious diseases and oncology.

A key synthetic pathway involves the conversion of the carboxylic acid to an amide. The resulting 1-methyl-4-nitro-1H-imidazole-5-carboxamides can be further elaborated or tested directly for biological activity. This approach allows for the introduction of diverse chemical moieties to probe interactions with biological targets.

Representative Biological Activity

| Compound | Target Organism | MIC (µM) | Reference |

| 56b : 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | Klebsiella pneumoniae | 41 | [7] |

| Escherichia coli | 41 | [7] | |

| 56c : 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole | Klebsiella pneumoniae | 80 | [7] |

| Escherichia coli | 40 | [7] | |

| Norfloxacin (Reference) | Klebsiella pneumoniae | 0.78 | [7] |

| Escherichia coli | 0.41 | [7] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the method described by Hosmane, R. S., et al. (1986).[5]

Materials:

-

1-Methyl-4-nitro-1H-imidazole-5-carbonitrile

-

Sulfuric acid (concentrated)

-

Sodium nitrite

-

Water

-

Ice

-

Standard laboratory glassware and heating apparatus

Procedure:

-

To a stirred solution of 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile, add concentrated sulfuric acid cautiously while maintaining the temperature below 20°C with an ice bath.

-

Once the addition is complete, add sodium nitrite portion-wise to the reaction mixture.

-

Heat the mixture to 100°C and maintain this temperature for the time specified in the original literature or until TLC analysis indicates the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

-

The precipitated solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. A yield of approximately 90% can be expected.[5]

Protocol 2: General Procedure for the Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-carboxamide Derivatives

This is a general protocol for the amide coupling of this compound with a primary or secondary amine using a coupling agent.

Materials:

-

This compound

-

Amine (R-NH₂)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF or DCM.

-

Add the desired amine (1.1 equivalents) and a base such as TEA or DIPEA (2-3 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add the coupling agent (e.g., EDCI, 1.2 equivalents) portion-wise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-Methyl-4-nitro-1H-imidazole-5-carboxamide derivative.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.

Materials:

-

Synthesized 1-Methyl-4-nitro-1H-imidazole-5-carboxamide derivatives

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

Procedure:

-

Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Include positive control wells (bacteria in MHB without compound) and negative control wells (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: A Representative Pathway

The biological activity of nitroimidazoles is generally attributed to the bioreductive activation of the nitro group. In the low-oxygen environment of anaerobic bacteria or hypoxic tumors, the nitro group undergoes a one-electron reduction, catalyzed by nitroreductases, to form a nitroso radical anion. This highly reactive species can then undergo further reduction and rearrangement to generate cytotoxic species that cause damage to cellular macromolecules, including DNA, leading to cell death.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid is a derivative of imidazole that serves as a key intermediate in the synthesis of various pharmacologically active compounds, including heteroxanthines.[1] Its accurate quantification is crucial for ensuring the quality and purity of starting materials and final products in drug development. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the separation of polar acidic and nitroimidazole compounds.[2][3][4][5]

Due to the polar and acidic nature of the target analyte, challenges such as poor retention on traditional reversed-phase columns can occur.[2][6] This protocol addresses these challenges by proposing a robust method suitable for routine analysis.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

1. Instrumentation and Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

pH meter.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

2. Chemicals and Reagents

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).

-

Orthophosphoric acid (analytical grade).

-

Water (HPLC grade or ultrapure).

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These parameters may require optimization based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| HPLC Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.025 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.2 with Orthophosphoric AcidB: Acetonitrile |

| Gradient | Isocratic |

| Composition | 70% A : 30% B (v/v) |

| Flow Rate | 1.0 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or 30°C |

| Detection | UV at 300 nm[7] |

4. Preparation of Solutions

-

Mobile Phase A (0.025 M KH₂PO₄, pH 3.2): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.2 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

5. Sample Preparation

The sample preparation method will depend on the matrix. For bulk drug substance:

-

Accurately weigh a sample of the bulk drug.

-

Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

6. Method Validation Parameters

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.

| Parameter | Specification |

| Linearity | Correlation coefficient (r²) > 0.999 over the concentration range. |

| Accuracy | % Recovery between 98% and 102%. |

| Precision | Relative Standard Deviation (RSD) < 2% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |

| Specificity | The peak for the analyte should be pure and free from interference from excipients or degradation products. |

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis.

Caption: Logical workflow for the HPLC analysis of this compound.

Signaling Pathway (Conceptual)

While not a biological signaling pathway, the following diagram illustrates the conceptual pathway of the analyte through the HPLC system.

Caption: Conceptual pathway of the analyte through the HPLC system.

The proposed HPLC method provides a reliable and robust starting point for the quantification of this compound. The use of a reversed-phase C18 column with an acidic phosphate buffer in the mobile phase is effective for the retention and separation of this polar acidic compound. For optimal performance, method validation should be performed to ensure the method is suitable for its intended purpose. Further optimization of chromatographic conditions may be necessary depending on the specific instrumentation and sample matrix.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]

- 3. hplc.eu [hplc.eu]

- 4. benchchem.com [benchchem.com]

- 5. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polar Compounds | SIELC Technologies [sielc.com]

- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the NMR Characterization of 1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Methyl-4-nitro-1H-imidazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the nitroimidazole scaffold in various therapeutic agents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such small molecules. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound, including 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR techniques.

Data Presentation: Predicted NMR Spectroscopic Data